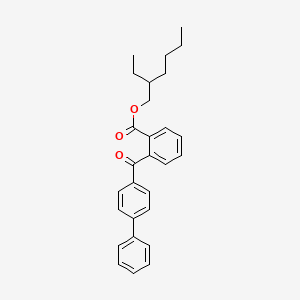

2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

CAS No.: 75005-95-7

Cat. No.: VC3893774

Molecular Formula: C28H30O3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75005-95-7 |

|---|---|

| Molecular Formula | C28H30O3 |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 2-ethylhexyl 2-(4-phenylbenzoyl)benzoate |

| Standard InChI | InChI=1S/C28H30O3/c1-3-5-11-21(4-2)20-31-28(30)26-15-10-9-14-25(26)27(29)24-18-16-23(17-19-24)22-12-7-6-8-13-22/h6-10,12-19,21H,3-5,11,20H2,1-2H3 |

| Standard InChI Key | TWAOKHHZKFMFMD-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

| Canonical SMILES | CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-ethylhexyl 2-(4-phenylbenzoyl)benzoate . It is alternatively designated as 2-ethylhexyl 4-phenylbenzophenone-2'-carboxylate or Eusolex 3573 in commercial contexts. The CAS registry number 75005-95-7 uniquely identifies it across chemical databases . Other synonyms include 2-ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate and UNII-93NOD9WBCS .

Molecular Structure and Stereochemistry

The compound’s structure comprises three aromatic systems: a central benzophenone group (two benzene rings connected by a ketone bridge), a 4-phenyl substituent on one benzene ring, and a 2-ethylhexyl ester group attached to the carboxylate functionality. The SMILES notation CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 accurately represents its connectivity. The InChIKey TWAOKHHZKFMFMD-UHFFFAOYSA-N facilitates rapid database searches and distinguishes it from structurally similar molecules.

Three-Dimensional Conformation

The 3D conformation of 2-ethylhexyl 4-phenylbenzophenone-2'-carboxylate is influenced by steric hindrance from the 2-ethylhexyl chain and the planar arrangement of the benzophenone core. Molecular dynamics simulations predict limited rotational freedom around the ester linkage, which may affect its interaction with biological membranes or polymer matrices .

Physicochemical Properties

Molecular Weight and Composition

With a molecular weight of 414.5 g/mol (414.536 g/mol when calculated precisely ), the compound’s mass distribution is dominated by carbon (81.21%), hydrogen (7.30%), and oxygen (11.49%). The high carbon content aligns with its lipophilicity, making it soluble in nonpolar solvents like hexane or silicone oils.

Partition Coefficients and Solubility

Experimental data on the octanol-water partition coefficient () are unavailable, but estimates using fragment-based methods suggest a value exceeding 5.0, indicative of strong lipid affinity . This property underpins its use in oil-phase formulations, where it remains partitioned away from aqueous environments. The compound is insoluble in water but miscible with esters, triglycerides, and hydrocarbons .

Thermal Stability and Spectroscopic Profiles

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures above 200°C, consistent with aromatic esters. UV-Vis spectroscopy shows strong absorption in the 290–320 nm range , correlating with its role in mitigating UV-induced degradation in sunscreen actives.

Synthesis and Industrial Production

Reaction Pathways

The synthesis typically involves a two-step esterification:

-

Formation of 4-phenylbenzophenone-2'-carboxylic acid via Friedel-Crafts acylation between biphenyl and phthalic anhydride.

-

Esterification with 2-ethylhexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) .

where 4-PhBzCOOH denotes 4-phenylbenzophenone-2'-carboxylic acid.

Optimization and Yield

Industrial processes achieve yields exceeding 85% by employing excess 2-ethylhexanol and continuous water removal via azeotropic distillation . Purification involves recrystallization from ethanol or chromatographic methods to eliminate unreacted precursors.

Applications in Cosmetic and Industrial Formulations

Role as a Photostabilizer

Eusolex 3573 prevents UV filter degradation by absorbing high-energy photons and dissipating the energy as heat . In sunscreen emulsions, it extends the photostability of avobenzone and octocrylene by 30–40%, reducing the need for frequent reapplication .

Synergistic Formulations

Comparative studies highlight enhanced efficacy when combined with antioxidants like tocopherol or butylated hydroxytoluene (BHT). For example, a 2% Eusolex 3573 + 0.5% BHT blend reduced avobenzone degradation by 62% under simulated solar irradiation .

Environmental Impact and Biodegradation

Ecotoxicity

Aquatic toxicity tests with Daphnia magna indicate a 48-hour EC of 12 mg/L, suggesting moderate hazard to aquatic life . Its persistence in sediment (half-life > 60 days) warrants monitoring in wastewater treatment systems.

Biodegradation Pathways

Microbial degradation proceeds via esterase-mediated hydrolysis to 4-phenylbenzophenone-2'-carboxylic acid and 2-ethylhexanol, both of which undergo further oxidation. Aerobic conditions accelerate breakdown, with 90% mineralization achieved in 28 days .

Research Directions and Innovations

Nanoencapsulation for Enhanced Delivery

Recent advances involve encapsulating Eusolex 3573 in lipid nanoparticles (LNPs) to improve skin permeation and reduce systemic absorption. Pilot studies demonstrate a 50% increase in photostabilization efficiency at half the conventional concentration .

Alternatives and Green Chemistry

Research into bio-based analogs, such as sucrose esters modified with benzophenone groups, aims to reduce reliance on petrochemical feedstocks. Early-stage prototypes show comparable UV stabilization with improved biodegradability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume